1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone
Overview
Description
1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a pyrimidine ring, which is further connected to a phenyl group and an ethanone moiety.
Mechanism of Action
Target of Action
The compound “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” is a heterocyclic compound that contains a pyrazole ring . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be specific enzymes or receptors in the pathogens causing these diseases.
Mode of Action
It is known that many pyrazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities in vitro and in vivo . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and how it is used. Pyrazole compounds can have a wide range of safety profiles depending on their specific structure and the biological system they interact with . The specific safety and hazards information for “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” is not available in the retrieved data.
Future Directions
Pyrazole compounds have a wide range of applications and are the subject of ongoing research in various fields of science . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the safety profile of these compounds. The specific future directions for “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” are not available in the retrieved data.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Formation of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-diketone.
Coupling of the pyrazole and pyrimidine rings: This step often involves the use of a coupling reagent such as EDCI or DCC.
Attachment of the phenyl group: This can be done through a Suzuki coupling reaction using a phenylboronic acid.
Introduction of the ethanone moiety: This final step can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products include alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole-pyrimidine core structure and exhibit similar biological activities.
Hydrazine-coupled pyrazoles: These compounds also feature a pyrazole ring and are known for their diverse pharmacological effects.
Uniqueness
1-[4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone is unique due to its specific substitution pattern and the presence of an ethanone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15(26)16-8-10-18(11-9-16)27-20-14-19(25-13-5-12-22-25)23-21(24-20)17-6-3-2-4-7-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPLWYCVGYJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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